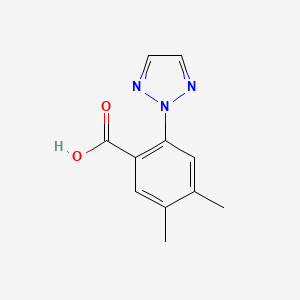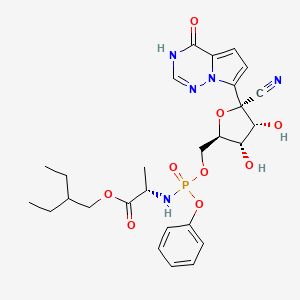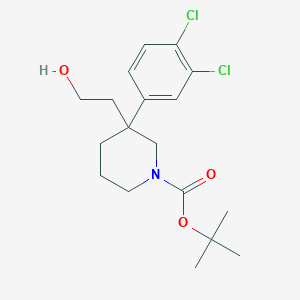![molecular formula C40H48O12 B13855690 Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl](/img/structure/B13855690.png)
Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl] is an organic compound characterized by its complex aromatic structure This compound features multiple methoxymethoxy groups attached to a benzene ring, making it a unique derivative of benzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl] typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups with methoxymethyl (MOM) groups, followed by the introduction of the phenyl ethenyl group through a Heck reaction or similar coupling reaction. The reaction conditions often require the use of palladium catalysts, bases such as triethylamine, and solvents like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl] undergoes various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenyl ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Introduction of various functional groups such as alkyl, acyl, or halogen groups on the benzene ring.
Applications De Recherche Scientifique
Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl] involves its interaction with specific molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The phenyl ethenyl group can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,3-bis(methoxymethoxy)-4-(phenylmethoxy): Similar structure but with a phenylmethoxy group instead of a phenyl ethenyl group.
1,3-Di(9H-carbazol-9-yl)benzene: Another benzene derivative with different substituents, used in organic light-emitting diodes (OLEDs).
Uniqueness
Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl] is unique due to its combination of methoxymethoxy and phenyl ethenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its interactions with biological targets make it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C40H48O12 |
|---|---|
Poids moléculaire |
720.8 g/mol |
Nom IUPAC |
1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/2C20H24O6/c2*1-21-13-24-18-8-6-16(7-9-18)4-5-17-10-19(25-14-22-2)12-20(11-17)26-15-23-3/h2*4-12H,13-15H2,1-3H3/b2*5-4+ |
Clé InChI |
FFMUUDKVUPVWRP-FLYFVYFHSA-N |
SMILES isomérique |
COCOC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OCOC)OCOC.COCOC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OCOC)OCOC |
SMILES canonique |
COCOC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OCOC)OCOC.COCOC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OCOC)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


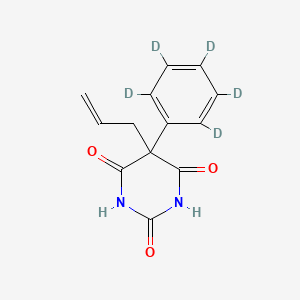
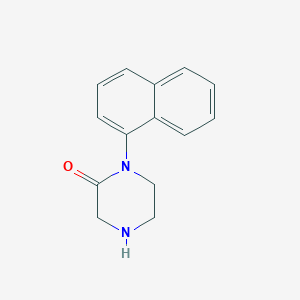
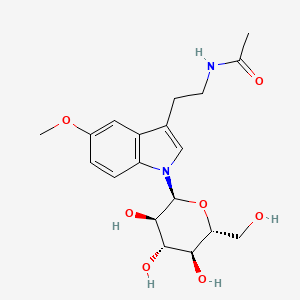


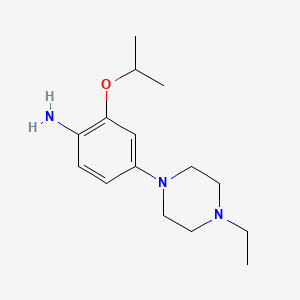
![1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate](/img/structure/B13855649.png)
![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)

![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)
